molecular formula C5HCl2N3 B1355425 2,4-Dichloro-5-cyanopyrimidine CAS No. 3177-24-0

2,4-Dichloro-5-cyanopyrimidine

Cat. No. B1355425
Key on ui cas rn: 3177-24-0
M. Wt: 173.98 g/mol
InChI Key: KMHSUNDEGHRBNV-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

To a stirred solution of 2,4-dichloropyrimidine-5-carbonitrile (500 mg, 2.87 mmol) in MeOH (5 mL) was added 2M NH3/MeOH (5 mL). After stirring for 20 min the resulting precipitate was filtered and washed with MeOH to afford the title compound as a white solid (173 mg, 39%). LCMS (Method C): RT 1.91 min [M+H]+ 155.1. 1H NMR (DMSO-d6, 400 MHz): δ 8.68 (1H, s), 8.23 (2H, br s)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1.[NH3:11].CO>CO>[NH2:11][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C#N
Name
Quantity
5 mL
Type
reactant
Smiles
N.CO
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 min the resulting precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with MeOH

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NC=C(C(=N1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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